molecular formula C14H12ClNO B1607004 N-benzyl-2-chlorobenzamide CAS No. 7506-50-5

N-benzyl-2-chlorobenzamide

Cat. No. B1607004
CAS RN: 7506-50-5
M. Wt: 245.7 g/mol
InChI Key: XZGDVGQQACMHDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing benzamides. One notable approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth. This green, rapid, and mild pathway yields benzamide derivatives efficiently .


Molecular Structure Analysis

The molecular structure of N-benzyl-2-chlorobenzamide consists of a benzene ring with a chlorine atom and a benzyl group attached. The compound’s average mass is approximately 245.704 Da .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .

Scientific Research Applications

Herbicidal Properties

N-benzyl-2-chlorobenzamide, a type of benzamide, has been studied for its potential use in agriculture. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related benzamide, demonstrated herbicidal activity against annual and perennial grasses, suggesting potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Chemical Reactions and Stability

The chemical behavior of this compound in various conditions has been a subject of study. For example, its reaction kinetics in aqueous sulphuric acid were explored, indicating changes in reactivity under different acid concentrations (O'Conner & Ramage, 1977).

Structural Characteristics

The structural properties of compounds related to this compound have been analyzed. In one study, the molecule of methyl 2-(3-chlorobenzamido)benzoate, which shares a similar structural framework, was found to have chlorobenzamide and benzoate units that are almost co-planar (Ouahrouch et al., 2012).

Drug Development and Pharmacological Properties

Benzamides, including those structurally related to this compound, have been explored for their potential pharmacological properties. For instance, substituted benzamides have been developed for anti-emetic and anti-psychotic properties, showing properties associated with the blockade of cerebral dopamine receptors (Elliott, Huizing, Jenner, Marsden, & Miller, 1976).

Future Directions

: Ahmadi, M., Moradi, L., & Sadeghzadeh, M. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates, 44(12), 7873–7889. Link

properties

IUPAC Name

N-benzyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGDVGQQACMHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324038
Record name N-benzyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7506-50-5
Record name NSC405526
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405526
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-2-CHLORO-BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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